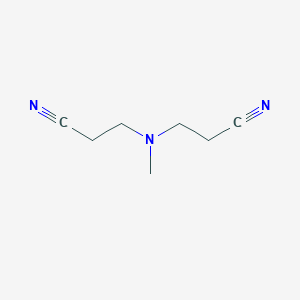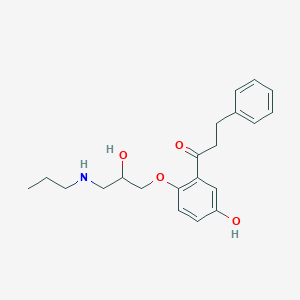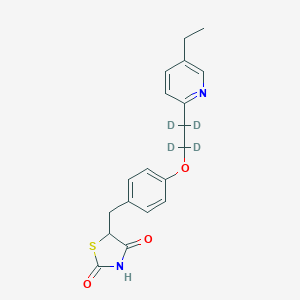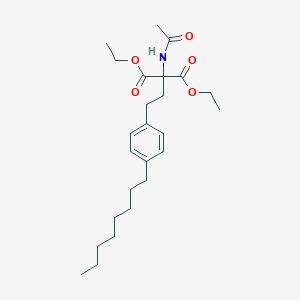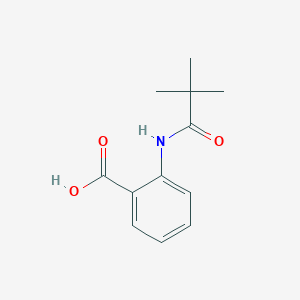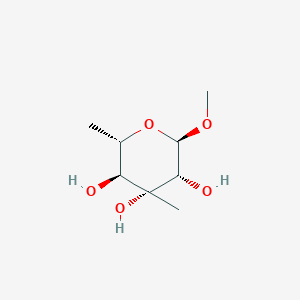
Methyl 6-deoxy-3-methylmannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-deoxy-3-methylmannopyranoside (MDMP) is a carbohydrate molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, medicine, and agriculture. This molecule is a derivative of mannose, which is a naturally occurring sugar found in many fruits and vegetables. The unique structure of MDMP makes it an attractive candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of Methyl 6-deoxy-3-methylmannopyranoside is not fully understood. However, it is believed to interact with specific enzymes and proteins involved in carbohydrate metabolism. It may also modulate the immune system and inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 6-deoxy-3-methylmannopyranoside has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in inflammation and cancer. It can also inhibit the activity of enzymes involved in carbohydrate metabolism. In addition, Methyl 6-deoxy-3-methylmannopyranoside has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-deoxy-3-methylmannopyranoside has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also a non-toxic molecule that can be used in various cell-based and animal-based experiments. However, the limitations of Methyl 6-deoxy-3-methylmannopyranoside include its limited solubility in water and its potential to interact with other molecules in the experimental system.
Orientations Futures
There are several future directions for research involving Methyl 6-deoxy-3-methylmannopyranoside. One area of research is the development of Methyl 6-deoxy-3-methylmannopyranoside-based drugs for the treatment of cancer and inflammation. Another area of research is the use of Methyl 6-deoxy-3-methylmannopyranoside as a plant growth regulator and a source of energy for microorganisms. Additionally, the interactions between Methyl 6-deoxy-3-methylmannopyranoside and specific proteins and enzymes involved in carbohydrate metabolism need to be further elucidated.
Méthodes De Synthèse
The synthesis of Methyl 6-deoxy-3-methylmannopyranoside involves several steps, including the protection of the hydroxyl groups, the formation of the pyranose ring, and the deprotection of the hydroxyl groups. The most common method for synthesizing Methyl 6-deoxy-3-methylmannopyranoside is through the use of chemical reactions, such as acetylation, bromination, and deacetylation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Methyl 6-deoxy-3-methylmannopyranoside has been extensively studied in various scientific fields, including biochemistry, medicine, and agriculture. In biochemistry, Methyl 6-deoxy-3-methylmannopyranoside is used as a substrate for enzymes involved in carbohydrate metabolism. It is also used as a probe for studying the interactions between carbohydrates and proteins. In medicine, Methyl 6-deoxy-3-methylmannopyranoside has potential applications as an anti-inflammatory and anti-cancer agent. In agriculture, Methyl 6-deoxy-3-methylmannopyranoside is used as a plant growth regulator and a source of energy for microorganisms.
Propriétés
Numéro CAS |
104874-61-5 |
|---|---|
Nom du produit |
Methyl 6-deoxy-3-methylmannopyranoside |
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6S)-2-methoxy-4,6-dimethyloxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)8(2,11)6(10)7(12-3)13-4/h4-7,9-11H,1-3H3/t4-,5-,6-,7+,8+/m0/s1 |
Clé InChI |
HOJMKDURBMYBFR-QYYLWSOASA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)OC)O)(C)O)O |
SMILES |
CC1C(C(C(C(O1)OC)O)(C)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC)O)(C)O)O |
Autres numéros CAS |
104874-61-5 |
Synonymes |
methyl 6-deoxy-3-methylmannopyranoside methyl evalopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



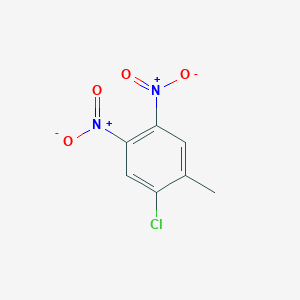
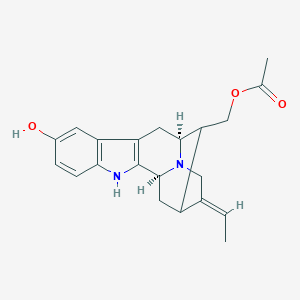
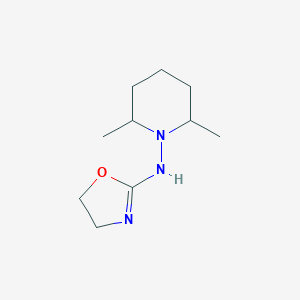
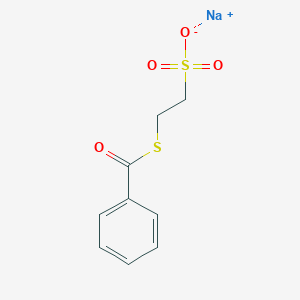
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)
